Strontium dihydroxide, scientifically known as strontium hydroxide, has the chemical formula . This compound consists of one strontium ion and two hydroxide ions, making it a strong base. Strontium hydroxide exists in several forms, including anhydrous, monohydrate, and octahydrate. It is typically encountered as a white crystalline powder that is hygroscopic and deliquescent, meaning it can absorb moisture from the air and dissolve in it. The compound is known for its caustic properties, which can cause severe irritation to skin and eyes upon contact .
These reactions illustrate the compound's role as a strong base and its reactivity with various substances
Strontium hydroxide can be synthesized through several methods:
Strontium hydroxide has several important applications:
Studies on the interactions of strontium hydroxide primarily focus on its reactivity with acids and its role in precipitation reactions with various anions like sulfate and carbonate. Its ability to absorb carbon dioxide from the atmosphere also highlights its potential interactions in environmental chemistry contexts
Strontium hydroxide has several similar compounds that share similar properties but differ significantly in their chemical behavior or applications: Strontium dihydroxide is unique due to its specific reactivity patterns and applications, particularly in sugar refining and pyrotechnics, distinguishing it from other alkaline earth metal hydroxides .Compound Chemical Formula Solubility Unique Features Calcium Hydroxide Soluble Less soluble than strontium hydroxide; used in construction Barium Hydroxide More soluble Stronger base; used in various chemical processes Magnesium Hydroxide Slightly soluble Used as an antacid; less caustic than strontium hydroxide Lithium Hydroxide Soluble Used in batteries; smaller cation size affects reactivity
The discovery of strontium in 1790 by Adair Crawford during analyses of the mineral witherite (BaCO₃) laid the groundwork for Sr(OH)₂ research. Crawford identified a new mineral, strontianite (SrCO₃), which Humphry Davy later used in 1808 to isolate metallic strontium via electrolysis. Early industrial applications emerged in the 19th century, with Sr(OH)₂ becoming pivotal in the strontian process for sugar extraction from molasses due to its ability to form soluble strontium saccharates.
The 20th century saw Sr(OH)₂ transition into materials science, driven by its role in cathode-ray tube glass production and radioactive strontium-90 isolation. Structural characterization breakthroughs, such as the 2003 neutron diffraction determination of Sr(OH)₂·8H₂O’s crystal lattice, provided atomic-level insights that enabled modern coordination chemistry applications.
Sr(OH)₂ has gained renewed attention for:
Industrial demand persists for high-purity Sr(OH)₂·8H₂O (purity >99.5%), particularly in lubricant waxes and polymer stabilization. Recent studies have optimized crystal growth, achieving particles exceeding 1,000 μm via controlled cooling and seeding techniques.
Strontium’s large ionic radius (1.18 Å) and flexible coordination geometry (6–9 ligands) enable diverse complex formation. Density functional theory (DFT) analyses reveal:
The octahydrate Sr(OH)₂·8H₂O exhibits a unique double-layer structure with Sr²⁺ ions in square antiprismatic coordination by eight water molecules. This hydrate’s solubility anomaly—1.77 g/100 g H₂O at 20°C vs. 47.71 g/100 g at 100°C—enables temperature-driven crystallization.
Industrial production of strontium dihydroxide frequently originates from strontium carbonate (SrCO₃) through a two-stage thermal decomposition and hydration process. SrCO₃ is first calcined at elevated temperatures (≥1,200°C) to yield strontium oxide (SrO) and carbon dioxide:
$$ \text{SrCO}3 \xrightarrow{\Delta} \text{SrO} + \text{CO}2 \uparrow $$
Subsequent hydration of SrO with water produces Sr(OH)₂:
$$ \text{SrO} + \text{H}2\text{O} \rightarrow \text{Sr(OH)}2 $$
This exothermic reaction proceeds efficiently under controlled humidity, with the anhydrous form dominating at temperatures above 100°C [1] [6]. Industrial scalability is achieved through fluidized-bed reactors, which optimize heat transfer and minimize byproduct formation. Recent innovations include the use of carbonation-resistant crucibles to prevent back-reaction with atmospheric CO₂ during cooling [1] [4].
Ultrasonic irradiation has emerged as a high-efficiency method for producing nanostructured Sr(OH)₂. A representative protocol involves reacting strontium(II) acetate with sodium hydroxide (NaOH) or tetramethylammonium hydroxide (TMAH) under ultrasonic fields (20–40 kHz). Key parameters influencing morphology include:
Parameter | Effect on Morphology | Optimal Range |
---|---|---|
Sr²⁺ concentration | Higher concentrations favor rod-like structures | 0.1–0.5 M |
Ultrasonic power | Increased power reduces particle aggregation | 150–250 W |
Aging time | Prolonged duration enhances crystallinity | 30–120 minutes |
Ultrasonic cavitation accelerates nucleation rates by generating localized high-pressure zones, enabling the formation of sub-100 nm Sr(OH)₂ particles with narrow size distributions [3]. Post-synthetic annealing at 400°C converts intermediate hydroxides to phase-pure SrCO₃, demonstrating the method’s versatility for derivative compounds [3].
The solubility profile of Sr(OH)₂ governs its crystallization kinetics. In aqueous systems, solubility increases markedly with temperature:
$$ \text{Sr(OH)}2 \rightleftharpoons \text{Sr}^{2+} + 2\text{OH}^- \quad (K{sp} = 3.2 \times 10^{-4} \text{ at } 25^\circ\text{C}) $$
Cooling saturated solutions from 80°C to 25°C induces supersaturation, driving the growth of monoclinic Sr(OH)₂·8H₂O crystals. In situ Raman spectroscopy studies reveal that crystallization proceeds via a transient SrHO⁺–OCO₂²⁻ intermediate phase, which templates oriented attachment of hydroxide layers [4]. pH modulation below 12.5 destabilizes the intermediate, favoring isotropic growth, whereas alkaline conditions (pH > 13) promote anisotropic nanorod formation [6].
Advanced analytical frameworks ensure consistent Sr(OH)₂ quality across production batches:
Real-time monitoring using fiber-optic pH probes and conductivity meters enables closed-loop control of precipitation reactors, reducing hydroxide variability to <2% batch-to-batch [1] [6].
Strontium dihydroxide serves as a precursor for engineered SrCO₃ nanostructures via gas-solid reactions. Exposure to humid CO₂ triggers topotactic conversion:
$$ \text{Sr(OH)}2\cdot 8\text{H}2\text{O} + \text{CO}2 \rightarrow \text{SrCO}3 + 9\text{H}_2\text{O} $$
Vapor-liquid-solid (VLS) growth mechanisms dominate under low CO₂ partial pressures (≤0.1 atm), yielding vertically aligned SrCO₃ nanorod arrays with aspect ratios >20:1 [2] [4]. Transmission electron microscopy (TEM) lattice imaging confirms epitaxial relationships between Sr(OH)₂ (110) and SrCO₃ (002) planes, with interfacial water layers mediating lattice strain [4]. Additives like TMAH modulate surface energies, enabling selective growth of hexagonal prismatic morphologies [3].
Corrosive;Irritant